(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide

Catalog No.
S12996200
CAS No.
691846-96-5
M.F
C16H15N3OS
M. Wt
297.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]pr...

CAS Number

691846-96-5

Product Name

(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide

IUPAC Name

(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C16H15N3OS/c1-10(17)15(20)18-12-8-6-11(7-9-12)16-19-13-4-2-3-5-14(13)21-16/h2-10H,17H2,1H3,(H,18,20)/t10-/m0/s1

InChI Key

UGGBRMZAPMOOQC-JTQLQIEISA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N

The compound (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide is a synthetic organic molecule notable for its structural complexity and potential biological applications. It consists of a propanamide backbone substituted with an amino group and a 4-(1,3-benzothiazol-2-yl)phenyl moiety. The presence of the benzothiazole group is significant as it often contributes to the pharmacological properties of the compound, including its interaction with various biological targets.

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions on the aromatic ring.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form more complex derivatives.
  • Reduction Reactions: The compound may undergo reduction, particularly if the benzothiazole ring is functionalized further.

The biological activity of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide is primarily linked to its interactions with various biological targets. Compounds containing benzothiazole moieties have been studied for their:

  • Antimicrobial Activity: Some derivatives exhibit significant activity against bacterial strains.
  • Anticancer Properties: Research indicates that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.

Several synthesis methods have been reported for compounds related to (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide. A common approach involves:

  • Condensation Reactions: Reacting 4-aminoaniline with 2-aminobenzenethiol under acidic conditions to form the benzothiazole derivative.
  • Amidation: Following the formation of the benzothiazole structure, the introduction of the propanamide side chain can be achieved through acylation using appropriate acylating agents.

The applications of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide span various fields:

  • Pharmaceuticals: Due to its potential bioactivity, it may serve as a lead compound in drug development targeting infections or cancers.
  • Biochemical Research: It can be utilized in studies focusing on enzyme mechanisms or cellular signaling pathways.
  • Material Science: Its structural features may lend themselves to applications in developing novel materials with specific optical or electronic properties.

Interaction studies involving this compound typically focus on its binding affinity to specific proteins or enzymes. Techniques such as:

  • Molecular Docking Studies: These are employed to predict how well the compound binds to target proteins based on its structural characteristics.
  • Biochemical Assays: Experimental methods can quantify the inhibitory effects on enzyme activity or cell proliferation.

Such studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide, each exhibiting unique properties:

Compound NameStructureNotable Properties
4-Amino-2-benzothiazol-2-yl-phenolStructureAntimicrobial activity
2-Amino-N-(4-bromophenyl)benzothiazoleStructurePotential anticancer properties
Benzothiazole derivativesVariesBroad spectrum of biological activities

These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The uniqueness of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide lies in its specific combination of functional groups that may confer distinct pharmacological effects compared to other benzothiazole-containing compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

297.09358328 g/mol

Monoisotopic Mass

297.09358328 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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